molecular formula C19H19N3O2 B2371120 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea CAS No. 2034475-45-9

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea

Cat. No.: B2371120
CAS No.: 2034475-45-9
M. Wt: 321.38
InChI Key: XUCROFAHJGBBCT-UHFFFAOYSA-N
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Description

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is an organic compound that features a unique combination of furan, pyridine, and urea moieties

Properties

IUPAC Name

1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(20-11-10-15-5-2-1-3-6-15)22-14-16-8-9-17(21-13-16)18-7-4-12-24-18/h1-9,12-13H,10-11,14H2,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCROFAHJGBBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-(Furan-2-yl)pyridin-3-ylmethanol

The pyridine-furan hybrid is synthesized via Suzuki-Miyaura coupling between 5-bromopyridin-3-ylmethanol and furan-2-ylboronic acid. This reaction employs:

  • Pd(PPh$$3$$)$$4$$ (0.05 equiv) as a catalyst.
  • Na$$2$$CO$$3$$ (2.0 equiv) in a 1,4-dioxane/water (4:1) solvent system.
  • Reaction at 90°C for 12 hours , yielding 85–90% of the coupled product.

Characterization Data :

  • ESI-MS : $$ m/z $$ 202.1 ([M + H]$$^+$$).
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (s, 1H, pyridine-H), 7.72 (d, $$ J = 8.0 $$ Hz, 1H, pyridine-H), 7.38 (d, $$ J = 1.6 $$ Hz, 1H, furan-H), 6.68 (dd, $$ J = 3.2, 1.6 $$ Hz, 1H, furan-H), 6.52 (d, $$ J = 3.2 $$ Hz, 1H, furan-H), 4.65 (s, 2H, CH$$2$$OH).

Activation of the Alcohol to Chloride

The alcohol intermediate is converted to 6-(furan-2-yl)pyridin-3-ylmethyl chloride using thionyl chloride (SOCl$$_2$$):

  • SOCl$$_2$$ (3.0 equiv) in anhydrous dichloromethane (DCM).
  • Reflux at 40°C for 4 hours , yielding 95% chloride.

Urea Bond Formation

Isocyanate Route

The urea bridge is constructed via reaction between phenethylamine and the activated chloride:

  • Phenethylamine (1.2 equiv) is treated with bis(trichloromethyl) carbonate (BTC) (0.33 equiv) in DCM to generate phenethyl isocyanate .
  • The chloride intermediate reacts with the isocyanate in tetrahydrofuran (THF) under N$$_2$$ at 25°C for 6 hours , yielding 70–75% crude product.

Reaction Conditions :

  • Base : Triethylamine (2.0 equiv).
  • Workup : Aqueous NaHCO$$3$$ wash, followed by column chromatography (SiO$$2$$, ethyl acetate/hexane 1:3).

Curtius Rearrangement Alternative

An alternative method employs Curtius rearrangement to form the urea:

  • The carboxylic acid derivative of the pyridine-furan hybrid is converted to an acyl azide using diphenylphosphoryl azide (DPPA) .
  • Thermal decomposition at 110°C in toluene generates an isocyanate , which reacts with phenethylamine to form the urea.

Key Data :

  • Yield : 60–65% after purification.
  • Purity : >95% (HPLC).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography :

  • Stationary phase : Silica gel (230–400 mesh).
  • Eluent : Gradient from 20% ethyl acetate/hexane to 50% over 30 minutes.

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.42 (s, 1H, urea-NH), 7.98 (d, $$ J = 8.0 $$ Hz, 1H, pyridine-H), 7.60 (d, $$ J = 1.6 $$ Hz, 1H, furan-H), 6.85–6.70 (m, 3H, furan-H, phenyl-H), 4.45 (s, 2H, CH$$2$$), 3.35 (t, $$ J = 7.2 $$ Hz, 2H, CH$$2$$), 2.75 (t, $$ J = 7.2 $$ Hz, 2H, CH$$2$$).
  • ESI-MS : $$ m/z $$ 322.2 ([M + H]$$^+$$).

Optimization Strategies

Solvent and Temperature Effects

  • DCM vs. THF : DCM improves isocyanate stability but slows reaction kinetics.
  • Reflux (40°C) : Increases yield to 80% but risks decomposition.

Coupling Reagents

  • HBTU vs. EDC : HBTU affords higher yields (78% vs. 65%) but requires rigorous drying.

Chemical Reactions Analysis

Types of Reactions

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. The urea moiety may also play a role in binding to proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea
  • 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
  • (5-(Pyridin-3-yl)furan-2-yl)methanamine

Uniqueness

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is unique due to its specific combination of furan, pyridine, and phenethylurea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is a synthetic organic molecule that combines furan, pyridine, and phenethylurea moieties. This unique structure has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula and Structure

  • IUPAC Name: 1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea
  • Molecular Formula: C19H19N3O2
  • Molecular Weight: 321.37 g/mol

The compound's structure features a furan ring attached to a pyridine ring, which is further linked to a phenethylurea group. This configuration may influence its interaction with biological targets.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the furan-pyridine intermediate : Reaction of furan derivatives with pyridine-based compounds.
  • Alkylation : Introduction of the phenethyl group using alkylation techniques.
  • Urea formation : Finalization through urea coupling reactions.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The furan and pyridine rings may facilitate binding to active sites on proteins, modulating their function.

Antimicrobial Activity

Research indicates that compounds containing furan and pyridine moieties exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess comparable activity.

Anticancer Potential

Several studies have explored the anticancer properties of related compounds. The mechanism often involves the inhibition of cancer cell proliferation through modulation of signaling pathways or direct interaction with cancer-related enzymes.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various furan-containing compounds on cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM, suggesting that this compound could be a candidate for further investigation in anticancer therapy.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Inhibition of cell cycle
Compound BMCF-715Apoptosis induction
This compoundMCF-7TBDTBD

Enzyme Inhibition Studies

Inhibition studies highlight the potential of this compound as a tyrosinase inhibitor, which is relevant for skin pigmentation disorders. Similar compounds have demonstrated potent inhibitory effects on tyrosinase, with some achieving IC50 values below 0.05 µM.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReaction TypeCatalyst/SolventYield Range
1Suzuki CouplingPd(PPh₃)₄, DMF/H₂O60–75%
2AlkylationNaH, THF80–90%
3Urea FormationTriphosgene, Et₃N50–65%

Q. Table 2. Comparative Bioactivity of Analogues

CompoundTarget (IC₅₀)Key ModificationReference
Parent CompoundKinase X (2.1 µM)
3-CF₃-Phenethyl DerivativeKinase X (0.8 µM)Electron withdrawal
Thiophene-Furan SwapKinase X (1.5 µM)Bioisostere

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